molecular formula C11H11ClN2 B13328484 6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole

6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole

Cat. No.: B13328484
M. Wt: 206.67 g/mol
InChI Key: SHXVUIJTSVAZAU-UHFFFAOYSA-N
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Description

6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical method for synthesizing trisubstituted imidazoles involves a copper-catalyzed multicomponent reaction. This process typically yields high purity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-2-(cyclopropylmethyl)-1H-benzimidazole

InChI

InChI=1S/C11H11ClN2/c12-8-3-4-9-10(6-8)14-11(13-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)

InChI Key

SHXVUIJTSVAZAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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